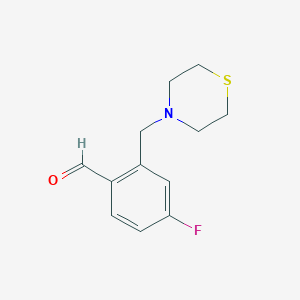
2-Chlorobenzyl ethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzyl ethyl sulfide is an organosulfur compound with the molecular formula C9H11ClSThis compound has been extensively studied due to its structural similarity to sulfur mustard, a well-known chemical warfare agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl ethyl sulfide typically involves the reaction of 2-chlorobenzyl chloride with sodium ethyl sulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C6H4CH2Cl+NaSEt→C6H4CH2SEt+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl ethyl sulfides depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of sulfur-containing organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: Explored for its potential use in developing therapeutic agents due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of other chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorobenzyl ethyl sulfide involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with proteins, DNA, and other cellular components. This can result in cellular damage and disruption of normal cellular functions.
Comparison with Similar Compounds
2-Chlorobenzyl ethyl sulfide is similar to other organosulfur compounds such as:
Sulfur Mustard: Known for its use as a chemical warfare agent.
2-Chloroethyl ethyl sulfide: Another half mustard compound with similar chemical properties.
Benzyl Ethyl Sulfide: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the benzyl and ethyl sulfide groups, as well as the chlorine atom, which makes it a versatile compound for various chemical transformations .
Properties
IUPAC Name |
1-chloro-2-(ethylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANUOSTOZGOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(1,3-Dioxolan-2-yl)methoxy]benzaldehyde](/img/structure/B7989877.png)



![3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol](/img/structure/B7989909.png)



![2-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B7989928.png)





